molecular formula C20H20N2OS B2506722 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone CAS No. 450348-63-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2506722
CAS No.: 450348-63-7
M. Wt: 336.45
InChI Key: HPNVZBCAPXUJQS-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry. This molecule is a hybrid structure incorporating two privileged scaffolds in drug discovery: the 3,4-dihydroquinoline moiety and the 1-methylindole group, linked by a thioether-functionalized ketone bridge. The 3,4-dihydroquinolin-2(1H)-one scaffold is a recognized pharmacophore with demonstrated biological relevance. Recent studies have explored analogues of this core structure as potential VEGFR2 inhibitors for the treatment of glioblastoma multiforme, showing significant antiproliferative effects in vitro . Furthermore, this scaffold is prevalent in numerous natural products and has been investigated for a wide range of therapeutic areas, underscoring its value as a template for designing bioactive molecules . The indole nucleus, particularly the 1-methyl-1H-indole variant, is a fundamental building block in heterocyclic chemistry and is extensively utilized in the synthesis of various pharmacologically active compounds . The strategic combination of these two heterocyclic systems into a single entity makes this compound a compound of high interest for researchers exploring new chemical space in the quest for novel therapeutic agents. Its primary research value lies in its potential as a lead compound or intermediate for the development of new small-molecule inhibitors. Researchers can leverage this compound in target-based screening assays, structure-activity relationship (SAR) studies, and as a building block for further structural diversification. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use or personal application.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-21-13-19(16-9-3-5-11-18(16)21)24-14-20(23)22-12-6-8-15-7-2-4-10-17(15)22/h2-5,7,9-11,13H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNVZBCAPXUJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a hybrid compound that integrates both quinoline and indole structures. This unique combination may influence its biological properties, making it a subject of interest in medicinal chemistry. Understanding its biological activity can pave the way for potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈N₂OS and a molecular weight of 318.42 g/mol. The structural features include:

  • A dihydroquinoline moiety which is known for various pharmacological activities.
  • An indole derivative that contributes to the compound's bioactivity.
  • A thioether linkage which may enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antioxidant Activity

Studies have shown that related compounds possess significant antioxidant properties, potentially reducing oxidative stress in cells. The antioxidant activity may be attributed to the presence of the quinoline structure, which has been linked to free radical scavenging capabilities.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. For instance, derivatives with similar structural motifs have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. Compounds with similar features have been reported to induce apoptosis in cancer cell lines, possibly through modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth or microbial metabolism.
  • Receptor Binding : It could interact with cellular receptors, influencing various physiological responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of structurally related compounds:

Compound NameStructureUnique FeaturesBiological Activity
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanoneStructureMethyl group alters activityModerate antimicrobial
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(phenylcarbonyl)ethanoneStructurePhenylcarbonyl enhances lipophilicityStrong anticancer
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(7-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)ethanoneStructureImidazole ring affects pharmacodynamicsPotent anti-inflammatory

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For example:

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of synthesized derivatives. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines (IC50 values ranging from 5 to 20 µM). These findings suggest that structural optimization could enhance therapeutic efficacy.

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial properties against Candida albicans. The compound exhibited significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as an antifungal agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with analogous derivatives, focusing on structural variations, biological activities, and therapeutic implications.

Structural and Functional Analogues

Key Observations

A. Impact of Thioether vs. Sulfonyl Groups
  • Thioether-containing compounds (e.g., target compound, AR54) generally exhibit better lipophilicity, enhancing blood-brain barrier penetration. For example, indolyl-3-ethanone-α-thioethers showed nanomolar antimalarial activity due to optimal hydrophobicity .
  • Sulfonyl-containing derivatives (e.g., ) are more polar, limiting CNS activity but improving solubility for systemic applications .
C. Therapeutic Implications
  • Antimalarial activity : Indole-thioether derivatives with nitro/halogen substituents () outperform chloroquine, suggesting the target compound’s methylindole-thioether moiety may require optimization for similar efficacy.

Preparation Methods

Cyclization of Aniline Derivatives

The dihydroquinoline core is commonly synthesized via cyclization of substituted anilines. For example, N-aryl acetamide derivatives undergo intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 2-chloroquinoline-3-carbaldehyde, which is subsequently hydrolyzed to 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This method achieves yields of 64–92% under reflux conditions.

Key reaction conditions :

  • Reflux in POCl₃/DMF at 110°C for 6 hours.
  • Acidic hydrolysis (4 M HCl) to afford the dihydroquinolinone.

Reduction of Quinoline Derivatives

Catalytic hydrogenation of quinoline using palladium on charcoal (Pd/C) under hydrogen gas (H₂) at 60 psi selectively reduces the heterocyclic ring to yield 3,4-dihydroquinoline. However, competing over-reduction to tetrahydroquinoline may occur, necessitating careful monitoring.

Synthesis of 1-Methyl-1H-indol-3-yl Thiol

Thiolation of 1-Methylindole

The introduction of a thiol group at the 3-position of 1-methylindole is achieved via:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in acetonitrile to yield 3-bromo-1-methylindole.
  • Thiol Substitution : Reaction with thiourea in ethanol under reflux, followed by alkaline hydrolysis to afford 1-methyl-1H-indole-3-thiol.

Yield optimization :

  • Bromination: 75–80% yield at 0°C.
  • Thiolation: 65–70% yield after hydrolysis with NaOH.

Thioether Formation via Nucleophilic Substitution

Acylation-Substitution Strategy

This two-step protocol involves:

  • Acylation : Reaction of 3,4-dihydroquinoline with chloroacetyl chloride in ethylene dichloride to form 1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone.
  • Thiol Substitution : Treatment with 1-methyl-1H-indole-3-thiol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

Reaction conditions and yields :

Step Reagents/Conditions Yield (%)
Acylation Chloroacetyl chloride, Et₂O, 0°C, 12 h 78
Substitution K₂CO₃, DMF, 60°C, 8 h 65

Mechanistic insight : The chloroethanone intermediate undergoes an SN₂ reaction, where the thiolate anion displaces chloride to form the thioether bond.

Alternative Coupling via Carboxylic Acid Intermediates

A less common approach involves coupling 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1-methylindole-3-thiol using carbodiimide-based coupling agents (e.g., EDC/HOBt). However, this method suffers from lower yields (40–50%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route A (Acylation-Substitution) : Higher overall yield (65%) and scalability, but requires stringent anhydrous conditions.
  • Route B (Carboxylic Acid Coupling) : Lower yield but avoids halogenated intermediates, making it preferable for green chemistry applications.

Byproduct Formation and Purification

  • Chloroethanone intermediates may generate elimination byproducts (e.g., α,β-unsaturated ketones) if heated excessively.
  • Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the final product.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.74 (s, 1H, NH), 7.82–7.21 (m, 8H, aromatic), 4.87 (s, 2H, CH₂), 3.76 (s, 3H, N-CH₃).
  • Mass Spectrometry : EI-MS m/z 432.5 (M⁺).

Challenges and Mitigation Strategies

  • Instability of Dihydroquinoline : The NH group in dihydroquinoline is prone to oxidation, necessitating protection (e.g., acetylation) during synthesis.
  • Thiol Oxidation : Use of inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) prevents disulfide formation.

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